Product packaging for 1-phenyl-1-(pyrid-3-yl)ethanol(Cat. No.:CAS No. 19490-93-8)

1-phenyl-1-(pyrid-3-yl)ethanol

Cat. No.: B1149373
CAS No.: 19490-93-8
M. Wt: 199.25 g/mol
InChI Key: ZBYCASUSRAVZQU-UHFFFAOYSA-N
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Description

1-phenyl-1-(pyrid-3-yl)ethanol (CAS 19490-93-8) is a high-value fine chemical intermediate with a molecular formula of C13H13NO and a molecular weight of 199.252 g/mol . Its structure features both phenyl and pyridinyl groups, contributing to properties such as a calculated LogP of 2.34, which indicates moderate lipophilicity, and a polar surface area of 33.12 Ų . This compound is primarily utilized as a versatile synthetic building block in research and development for the preparation of more complex molecules, including pharmaceuticals and agrochemicals . As a supplier-focused intermediary, it is offered for commercial and R&D applications. The product is supplied as a liquid and should be stored in a tightly closed container in a cool, dry, and well-ventilated place, separate from incompatible materials . While a specific mechanism of action is not defined for the intermediate itself, its value lies in its chemical structure that can be incorporated into bioactive target molecules. This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers can procure this compound with flexible minimum order quantities, starting from 100 grams to kilogram scales .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19490-93-8

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

1-phenyl-1-pyridin-3-ylethanol

InChI

InChI=1S/C13H13NO/c1-13(15,11-6-3-2-4-7-11)12-8-5-9-14-10-12/h2-10,15H,1H3

InChI Key

ZBYCASUSRAVZQU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CN=CC=C2)O

Synonyms

1-phenyl-1-(pyrid-3-yl)ethanol

Origin of Product

United States

Contextual Significance of Phenyl Pyridyl Ethanol Scaffolds in Organic Chemistry

The phenyl-pyridyl-ethanol scaffold is a "privileged scaffold" in medicinal chemistry and materials science. researchgate.netnih.gov This designation stems from its recurring presence in a wide array of functionally significant molecules. researchgate.netnih.gov The structure combines a chiral alcohol, a phenyl group, and a pyridine (B92270) ring, each contributing distinct chemical properties.

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of many natural products, including vitamins and alkaloids, and is a component in thousands of drug molecules. nih.govnih.govmdpi.com Its basic nitrogen atom can act as a hydrogen bond acceptor or a ligand for metal catalysts, and its aromatic nature allows for various substitution reactions. nih.gov This versatility makes pyridine derivatives essential in fields ranging from catalysis to the development of functional nanomaterials. nih.gov

The phenyl-ethanol portion of the scaffold introduces a stereocenter at the carbinol carbon, allowing for the synthesis of chiral molecules. Asymmetric synthesis, which produces a specific enantiomer of a chiral compound, is crucial in many areas of chemistry. Chiral alcohols derived from phenyl-ketones are valuable building blocks in these processes. researchgate.net The combination of these two aromatic systems (phenyl and pyridyl) on a single ethanol (B145695) unit creates a molecule with a unique three-dimensional structure and electronic properties, making it a valuable target for synthetic chemists.

Overview of Key Research Areas Pertaining to 1 Phenyl 1 Pyrid 3 Yl Ethanol

Research on 1-phenyl-1-(pyrid-3-yl)ethanol and its analogs primarily focuses on their synthesis and utility as building blocks for more complex molecules.

Synthesis: The primary method for creating tertiary alcohols like this compound is through the nucleophilic addition of an organometallic reagent to a ketone. For this specific compound, this typically involves the reaction of a pyridinyl-based organometallic reagent (like 3-pyridinylmagnesium bromide, a Grignard reagent) with acetophenone, or a phenyl-based organometallic reagent with a pyridyl ketone. vulcanchem.com The synthesis of related chiral phenyl-pyridyl-ethanol derivatives has also been achieved using biocatalysis, employing enzymes like alcohol dehydrogenase for the asymmetric reduction of the corresponding ketone. researchgate.net

Applications in Asymmetric Synthesis: Chiral variants of phenyl-pyridyl-ethanol derivatives are employed as intermediates in the asymmetric synthesis of more complex structures. rsc.orgrsc.org The hydroxyl group can be used to direct subsequent reactions or can be converted into other functional groups, while the chiral center influences the stereochemical outcome of these transformations.

The data table below summarizes key properties and synthetic information for compounds within this structural class.

PropertyDataReference
Compound Name This compound
Related Compound 1-Phenyl-1-(2-pyridyl)ethanol scbt.com
CAS Number 19490-92-7 (for 2-pyridyl isomer) scbt.com
Molecular Formula C13H13NO scbt.com
Molecular Weight 199.25 g/mol (for 2-pyridyl isomer) scbt.com
Common Synthesis Route Nucleophilic addition (e.g., Grignard reaction) vulcanchem.com

Interdisciplinary Relevance Within Chemical Sciences

Conventional Synthetic Approaches

Conventional methods for the synthesis of this compound and related compounds typically involve well-established reactions such as nucleophilic additions to carbonyl compounds and the reduction of ketones.

Nucleophilic Addition Reactions to Carbonyl Precursors

A primary and straightforward route to this compound involves the nucleophilic addition of an organometallic reagent to a ketone precursor. This method allows for the direct formation of the carbon-carbon bond at the carbinol center.

A common approach is the Grignard reaction, where a pyridinylmagnesium bromide, such as 3-pyridinylmagnesium bromide, is added to a substituted acetophenone. For instance, the reaction of 3-pyridinylmagnesium bromide with 4-iodoacetophenone can yield 1-(4-iodophenyl)-1-(pyridin-3-yl)ethanol. vulcanchem.com The Grignard reagent is typically generated in situ from the corresponding bromopyridine and magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). The subsequent addition to the ketone is usually performed at low temperatures, followed by quenching with an aqueous solution of ammonium (B1175870) chloride to afford the tertiary alcohol. vulcanchem.com

Another example of nucleophilic addition is the reaction of tryptamine (B22526) with diethyl oxalate (B1200264) to produce an intermediate that can be further reacted with organometallic reagents. rsc.org

Reductive Transformations of Ketone Systems

The reduction of the corresponding ketone, 3-benzoylpyridine (B1664120), is another fundamental method to produce this compound. This approach is particularly useful when the ketone precursor is readily available.

Various reducing agents can be employed for this transformation. A modular synthesis of benzoylpyridines has been developed, which involves a reductive arylation strategy to form the ketone precursor. nih.govacs.org This ketone can then be reduced to the corresponding alcohol. Photoreduction of 3-benzoylpyridine in isopropanol (B130326) can lead to the formation of a pinacol, a dimeric alcohol, as the main product. rsc.org However, under specific conditions, the desired tertiary alcohol can be obtained. For example, the use of red phosphorus in a superbase suspension (KOH/DMSO/H2O) can reduce aromatic ketones to the corresponding carbinols. mdpi.com

Advanced Synthetic Strategies

Advanced synthetic strategies focus on the enantioselective synthesis of this compound, aiming to produce a single enantiomer of the chiral alcohol. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Asymmetric Synthesis and Enantioselective Pathways

The development of asymmetric methods for the synthesis of chiral alcohols is a significant area of research. These methods are crucial for the preparation of enantiomerically pure compounds, which are often required for pharmaceutical applications.

The use of chiral catalysts in the reduction of prochiral ketones is a powerful tool for asymmetric synthesis. rsc.org These catalysts, often transition metal complexes with chiral ligands, can stereoselectively deliver a hydride to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol. sigmaaldrich.com

For instance, the asymmetric reduction of 2-benzoylpyridine (B47108) derivatives has been achieved using whole-cell biocatalysts, such as Cryptococcus sp. researchgate.net This biocatalytic approach can provide high enantioselectivity, affording the (S)-alcohols with excellent enantiomeric excess (ee). researchgate.net The choice of catalyst can be critical, as different catalysts can exhibit different selectivities. For example, in the reduction of N-p-toluenesulfinyl ketimines, L-Selectride and DIBAL showed different diastereoselectivities depending on the substrate. unito.it

The following table summarizes the results of the asymmetric reduction of various 2-benzoylpyridine derivatives using a Cryptococcus sp. biocatalyst. researchgate.net

Substrate (Ketone)Product (Alcohol)Conversion (%)Enantiomeric Excess (ee, %)
2-Benzoylpyridine(S)-Phenyl(pyridin-2-yl)methanol>9998
(4-Chlorophenyl)(pyridin-2-yl)methanone(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol8999
(4-Methylphenyl)(pyridin-2-yl)methanone(S)-(4-Methylphenyl)(pyridin-2-yl)methanol>9999
(4-Methoxyphenyl)(pyridin-2-yl)methanone(S)-(4-Methoxyphenyl)(pyridin-2-yl)methanol>9999

Another effective strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.orgblogspot.com After the desired stereocenter is created, the auxiliary can be removed.

In the context of synthesizing chiral alcohols, a chiral auxiliary can be attached to either the nucleophile or the electrophile to induce diastereoselectivity in a nucleophilic addition reaction. For example, the Evans aldol (B89426) reaction utilizes a chiral oxazolidinone auxiliary to control the stereochemistry of aldol additions. blogspot.com A similar principle can be applied to the synthesis of this compound analogs. The use of (2R)-2-amino-2-phenylethanol as a chiral auxiliary has been reported for the asymmetric synthesis of (1S)-1-methyl- and (1S)-1-phenyl-tetrahydro-β-carbolines. rsc.org

Pseudoephenamine is another versatile chiral auxiliary that has been used in asymmetric alkylation reactions to produce enantiomerically enriched carboxylic acids, alcohols, and ketones. nih.gov The diastereomeric ratios achieved in the alkylation of pseudoephenamine amides are often high, as shown in the table below. nih.gov

EntryR²XProductDiastereomeric Ratio
1CH₃CH₃I(S)-2-Methylpropanoic acid derivative97:3
2CH₂CH₃CH₃I(S)-2-Methylbutanoic acid derivative97:3
3CH(CH₃)₂CH₃I(S)-2,3-Dimethylbutanoic acid derivative>99:1
4PhCH₃I(S)-2-Phenylpropanoic acid derivative98:2
Enantiomeric Excess Determination Methodologies (e.g., Chiral HPLC)

The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis to quantify the purity of the chiral product. For this compound and related chiral carbinols, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the predominant method. uma.esresearchgate.netscielo.br This technique allows for the physical separation of the two enantiomers, enabling their individual quantification.

The general procedure involves dissolving the sample mixture in a suitable mobile phase, which is then passed through a column packed with a chiral stationary phase. wiley-vch.de The differential interaction between each enantiomer and the CSP leads to different retention times, resulting in their separation. scielo.br Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability for a diverse range of chiral analytes. scielo.br Detection is typically accomplished using a UV or fluorescence detector, as these provide high sensitivity. uma.esheraldopenaccess.us For quantitative analysis, the peak areas corresponding to each enantiomer are integrated, and the enantiomeric excess is calculated from these values. uma.es While pure enantiomer standards are typically required for method validation and peak identification, techniques using chiroptical detectors like Circular Dichroism (CD) can sometimes be employed in their absence. uma.esheraldopenaccess.us

The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation. Method development often involves screening various columns and solvent systems, typically mixtures of alkanes like hexane (B92381) and alcohols such as 2-propanol. wiley-vch.desci-hub.se

Table 1: Representative Chiral HPLC Conditions for Enantiomeric Excess Determination of Chiral Alcohols

ParameterConditionSource
Instrument JASCO HPLC System or equivalent wiley-vch.de
Column (CSP) DAICEL CHIRALPAK® or CHIRALCEL® series (e.g., AD-H, OD-H, AS-H) wiley-vch.desci-hub.se
Mobile Phase Hexane/2-propanol or n-Hexane/Isopropanol mixtures (e.g., 90:10, 80:20, 99:1) sci-hub.sewiley-vch.de
Flow Rate 0.4 - 1.0 mL/min wiley-vch.desci-hub.se
Detector UV (e.g., at 210 nm or 254 nm) or Fluorescence uma.eswiley-vch.de
Temperature Ambient or controlled (e.g., 42°C) nih.gov

Multicomponent Reaction Protocols for Derivative Synthesis

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing substantial portions of all components, are powerful tools for generating molecular diversity. beilstein-journals.orgpreprints.org For the synthesis of derivatives structurally related to this compound, isocyanide-based MCRs such as the Passerini and Ugi reactions are particularly relevant. illinois.eduresearchgate.net

The Passerini three-component reaction (P-3CR) typically involves the reaction of a carbonyl compound (an aldehyde or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. beilstein-journals.orgresearchgate.net This provides a direct route to α-hydroxy acid derivatives. beilstein-journals.org

The Ugi four-component reaction (U-4CR) extends this concept by incorporating a primary amine. illinois.eduorganic-chemistry.org The condensation of a carbonyl compound, an amine, a carboxylic acid, and an isocyanide produces an α-acylamino amide derivative. organic-chemistry.org The Ugi reaction is highly flexible, allowing for significant variation in each of the four components, making it a cornerstone of combinatorial chemistry for drug discovery. illinois.edu While the classic Ugi reaction often struggles with ammonia (B1221849) as the amine component, recent protocols using ammonium carboxylates have made the synthesis of α,α-disubstituted amino acid derivatives more practical. rsc.org

These MCRs enable the rapid synthesis of complex molecules that can be considered derivatives or structural analogues of interest, starting from simple building blocks. preprints.org For instance, a ketone precursor could be used in a Passerini reaction to generate α-acyloxy carboxamides or in a Ugi reaction to create diverse peptide-like structures. beilstein-journals.orgorganic-chemistry.org

Table 2: Comparison of Passerini and Ugi Multicomponent Reactions

FeaturePasserini ReactionUgi ReactionSource
Number of Components ThreeFour researchgate.netorganic-chemistry.org
Reactants Carbonyl, Carboxylic Acid, IsocyanideCarbonyl, Amine, Carboxylic Acid, Isocyanide researchgate.netorganic-chemistry.org
Core Product α-Acyloxy Carboxamideα-Acylamino Amide researchgate.netorganic-chemistry.org
Key Bond Formations C-C, C-O, C-NC-C, C-N (x2) beilstein-journals.orgillinois.edu
Primary Application Synthesis of α-hydroxy acid derivativesSynthesis of peptide mimetics and diverse libraries beilstein-journals.orgillinois.edu

Green Chemistry Approaches in Synthetic Design

Green chemistry principles are increasingly integrated into synthetic design to reduce environmental impact. rsc.org For the synthesis of chiral alcohols like this compound, biocatalysis stands out as a premier green approach. rsc.orgsrce.hr This strategy utilizes enzymes or whole-cell systems to perform chemical transformations with high selectivity under mild conditions. srce.hrmdpi.com

The most common biocatalytic route to chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone (e.g., 3-benzoylpyridine). srce.hrnih.gov This transformation is catalyzed by alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), which are often used in the form of whole microbial cells or as isolated enzymes. mdpi.comnih.govd-nb.info

Advantages of biocatalytic reduction include:

High Enantio- and Regioselectivity: Enzymes can produce a single enantiomer with very high purity (>99% ee), avoiding the formation of unwanted isomers. mdpi.comnih.gov

Mild Reaction Conditions: Reactions are typically run in aqueous media at ambient temperature and pressure, reducing energy consumption and the need for protecting groups. srce.hrmdpi.com

Environmental Benignity: The use of toxic heavy metal catalysts and harsh reagents is avoided. rsc.org

A wide variety of biocatalysts have been explored for ketone reduction, including whole cells from bacteria (Rhodococcus erythropolis, Weissella paramesenteroides), yeasts, and even plant tissues like carrots (Daucus carota). rsc.orgmdpi.comtandfonline.com These whole-cell systems are particularly advantageous as they contain the necessary enzymes and can internally regenerate the expensive cofactors (NADH or NADPH) required for the reduction. srce.hr

Table 3: Examples of Biocatalytic Reduction of Prochiral Ketones to Chiral Alcohols

BiocatalystSubstrate TypeProduct ConfigurationYield (%)Enantiomeric Excess (%)Source
Daucus carota (Carrot roots)Heteroaryl methyl ketonesS60-9576-99 srce.hr
Rhodococcus R6 (RhADH enzyme)Aromatic ketones (e.g., 2-hydroxyacetophenone)R>99>99 nih.gov
Rhodococcus erythropolisKetone precursor to an Atazanavir intermediate(1S,2R)9599.4 mdpi.com
Weissella paramesenteroides N71-(4-methoxyphenyl)propan-1-oneR94>99 tandfonline.com
Lactobacillus kefir (ADH)α-halogenated acyl pyridines(S)up to 9895->99 d-nb.info

Comparative Analysis of Synthetic Efficiencies and Selectivities

The synthesis of enantiomerically pure this compound can be approached through several methodologies, primarily categorized as chemical asymmetric synthesis and biocatalytic methods. A comparative analysis highlights significant differences in their efficiencies and selectivities.

Chemical Asymmetric Synthesis often involves the reduction of the precursor ketone using a chiral reducing agent or a catalyst. This can include methods like catalytic hydrogenation with chiral transition-metal complexes or reduction with stoichiometric chiral borane (B79455) reagents. mdpi.comencyclopedia.pub While these methods can be effective, they often suffer from drawbacks such as the need for expensive and air-sensitive metal catalysts (e.g., Ruthenium, Rhodium), chiral ligands, and stringent anhydrous reaction conditions. rsc.org Furthermore, the removal of metal residues from the final product can be challenging, which is a significant concern in pharmaceutical synthesis. d-nb.info

Biocatalytic Synthesis , as detailed in section 2.2.3, offers a highly selective and sustainable alternative. core.ac.uk The primary advantage of using enzymes like ketoreductases is their exceptional enantioselectivity, frequently achieving ee values greater than 99%. mdpi.comnih.gov The reactions are performed in aqueous solutions under mild pH and temperature conditions, which simplifies the process and reduces energy costs. srce.hr

Chemoenzymatic approaches combine chemical and enzymatic steps to leverage the advantages of both. d-nb.infocsic.es For example, a chemical reaction might be used to synthesize the prochiral ketone, which is then stereoselectively reduced using a biocatalyst. d-nb.info Another advanced strategy is Dynamic Kinetic Resolution (DKR), where the less reactive enantiomer of a racemic starting material is continuously racemized in situ while the other enantiomer is selectively transformed by an enzyme. encyclopedia.pub This allows for a theoretical yield of 100% for a single enantiomer, overcoming the 50% yield limit of standard kinetic resolution. encyclopedia.pub

Industrial-Scale Production Considerations and Process Optimization

Transitioning the synthesis of this compound from laboratory to industrial scale introduces several critical considerations aimed at improving efficiency, cost-effectiveness, and sustainability. jocpr.comgoogle.com

Process Intensification and Continuous Flow Chemistry: Continuous flow manufacturing is emerging as a superior alternative to traditional batch processing for producing chiral active pharmaceutical ingredients (APIs). bohrium.comrsc.org Flow systems offer significantly better control over reaction parameters like temperature and mixing, which enhances reaction rates and selectivity. rsc.org They also improve safety by minimizing the volume of hazardous reagents present at any given time and allow for the seamless integration of multiple reaction and purification steps (telescoped synthesis). bohrium.comrsc.org

Biocatalyst Optimization and Immobilization: For biocatalytic processes, the cost and stability of the enzyme are major factors. jocpr.com To be economically viable on an industrial scale, enzymes must be robust and reusable. nih.gov Enzyme immobilization, where the enzyme is fixed onto a solid support, is a key strategy to enhance stability and facilitate easy separation from the reaction mixture, allowing for its reuse over multiple cycles. jocpr.comnih.gov Furthermore, protein engineering techniques, such as directed evolution, can be used to improve an enzyme's stability, activity, and substrate tolerance under industrial process conditions. jocpr.com

Cofactor Regeneration: Many biocatalytic reductions, particularly those using isolated dehydrogenases, depend on expensive cofactors like NADH or NADPH. mdpi.com An efficient in-situ cofactor regeneration system is essential for industrial applications. nih.gov This is often achieved by coupling the primary reaction with a secondary enzymatic reaction, such as the oxidation of a cheap sacrificial alcohol (e.g., isopropanol) or formate, which regenerates the required cofactor. mdpi.comnih.gov

By addressing these factors—adopting continuous flow technology, engineering robust and recyclable biocatalysts with integrated cofactor regeneration, and designing atom-economical synthetic routes—the industrial-scale production of chiral intermediates like this compound can be made more efficient and sustainable. jocpr.combohrium.com

Reactions Involving the Hydroxyl Group

The tertiary alcohol functionality in this compound is a key site for various chemical reactions, including esterification, oxidation, and dehydration.

Esterification: The hydroxyl group can undergo esterification by reacting with carboxylic acids or their derivatives to form the corresponding esters. This reaction is fundamental for modifying the molecule's properties. For instance, the esterification of similar pyridyl-substituted alcohols has been achieved using reagents like triphenylphosphine (B44618) dibromide in a one-pot procedure. nih.gov The reaction of 3-(3-pyridyl)propionic acid with ethanol, isopropanol, or t-butanol in the presence of this reagent yields the corresponding ethyl, isopropyl, and t-butyl esters. nih.gov

Oxidation: The secondary alcohol in related structures can be oxidized to form a ketone. For example, 1-(1H-benzo[d]imidazol-2-yl)ethanol can be oxidized to 1-(1H-benzo[d]imidazol-2-yl)ethanone using a ruthenium complex as a catalyst with hydrogen peroxide as the oxidant. researchgate.net While this compound is a tertiary alcohol and thus generally resistant to oxidation without carbon-carbon bond cleavage, its structural analogs with a secondary alcohol group are readily oxidized. smolecule.com

Dehydration: The hydroxyl group, along with a proton from an adjacent carbon, can be eliminated in a dehydration reaction to form an alkene. For 1-phenylethanol, this dehydration can be carried out in the liquid phase using a mixture of p-toluenesulfonic acid and o-toluenesulfonic acid as a catalyst to produce styrene. google.com The intermediate 1-phenyl-2-(4-pyridyl)ethanol has been isolated from the condensation reaction of 4-methylpyridine (B42270) with benzaldehyde, which is a precursor to the dehydrated product, 4-styrylpyridine. researchgate.netresearchgate.net

Transformations of the Pyridine Heterocycle

The pyridine ring in this compound can undergo transformations at the nitrogen atom or at the carbon atoms of the ring.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide. For example, (1RS)-1-Phenyl-1-(pyridin-2-yl)ethanol N-Oxide is a known derivative, indicating that this transformation is feasible for the pyridyl-ethanol scaffold. lgcstandards.com

Alkylation and C-H Functionalization: The pyridine ring can be functionalized through various C-H activation and coupling reactions. While specific examples for this compound are not prevalent, related pyridine derivatives undergo such transformations. For instance, imidazo[1,2-a]pyridines can be alkylated at the C3 position in a three-component reaction with an aromatic aldehyde and a cycloamine, catalyzed by Y(OTf)3. mdpi.comnih.gov Additionally, ruthenium-catalyzed C-H functionalization of 3-phenyl smolecule.comvulcanchem.comtriazolo[1,5-a]pyridine with acrylates has been reported. d-nb.info The nitrogen atom in the pyridine ring can also be alkylated with alkyl bromides to yield N-alkyl pyridinium (B92312) bromide derivatives. amhsr.org

Derivatization and Scaffold Functionalization

The this compound scaffold serves as a building block for the synthesis of more complex molecules, including various heterocyclic systems.

The hydroxyl group is a prime site for the formation of ether and ester derivatives, which can significantly alter the compound's physicochemical properties.

Etherification: Ether derivatives can be synthesized through reactions such as the Williamson ether synthesis or catalyst-mediated processes. For example, the iron-catalyzed etherification and transetherification of alcohols have been demonstrated, where secondary alcohols like 1-(p-tolyl)ethanol react with benzyl (B1604629) alcohol to form the corresponding unsymmetrical ether in high yield. acs.org Ruthenium-pincer complexes have also been used to catalyze the dehydrative etherification of secondary alcohols. researchgate.net

Esterification: As mentioned previously, ester derivatives are readily formed. A general procedure for the esterification of aromatic acids involves reacting the acid with an alcohol in the presence of triphenylphosphine dibromide and potassium carbonate in acetonitrile. nih.gov The table below summarizes the synthesis of various esters from 3-(3-pyridyl)propionic acid. nih.gov

AlcoholEster ProductYield (%)
EthanolEthyl 3-(pyridin-3-yl)propanoate76
Isopropanoli-Propyl 3-(pyridin-3-yl)propanoate75
t-Butanolt-Butyl 3-(pyridin-3-yl)propanoate30

Derivatives of this compound can be utilized in cyclization reactions to construct fused heterocyclic systems, which are of significant interest in medicinal chemistry.

The pyridine and phenyl moieties are common features in various pyrazole-based scaffolds. Although direct cyclization from this compound is not extensively documented, related starting materials are used to synthesize these systems. For example, the condensation of chalcones, which can be derived from precursors like 3-acetylpyridine, with hydrazine (B178648) hydrate (B1144303) is a common method for synthesizing pyrazolines. amhsr.org A series of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones were synthesized by coupling diazotized amines with 3-phenyl-1H-pyrazol-5(4H)-one, which itself was prepared from ethyl benzoylacetate and hydrazine hydrate. researchgate.net Furthermore, pyrazolo[3,4-b]pyridines can be synthesized through multi-component reactions. smolecule.com

The following table presents examples of synthesized pyrazole (B372694) derivatives with reported yields.

Starting MaterialsProductYield (%)Reference
3-(3-Naphthalen-2-yl-1-phenyl-1H-pyrazole-4-yl)-1-phenyl propenone and phenyl hydrazine3-Naphthalen-2-yl-5-aryl,2,1'-diphenyl-3,4-dihydro-2H,1H'- researchgate.net bipyrazole- google.com
Ethyl benzoylacetate and hydrazine hydrate3-phenyl-1H-pyrazol-5(4H)-one- researchgate.net
Chalcones and hydrazine hydrate1,3,5-trisubstituted-1H-pyrazole- amhsr.org

The structural motif of this compound is incorporated into various thiazole (B1198619) and oxadiazole derivatives, often synthesized through multi-step sequences.

Thiazole Derivatives: Thiazole rings can be constructed from precursors containing the phenyl-pyridyl scaffold. For instance, 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles have been synthesized via the cyclocondensation of 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide with substituted phenacyl bromides. nih.govvulcanchem.com Another approach involves the reaction of 2-hydrazinyl-N-(4-phenylthiazol-2-yl) acetamide (B32628) with chalcones to incorporate a pyrazoline ring. nih.gov

Oxadiazole Derivatives: 1,3,4-Oxadiazole derivatives are often synthesized from hydrazides. For example, 5-(pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione can be prepared by refluxing isoniazide with potassium hydroxide (B78521) and carbon disulfide in ethanol. organic-chemistry.orgjaptronline.com This intermediate can then be further functionalized. Another route involves the cyclization of hydrazide derivatives using reagents like phosphorus oxychloride or through microwave-assisted synthesis. researchgate.net The synthesis of 1,3,4-oxadiazoles can also be achieved by the oxidative cyclization of hydrazones using iodobenzene (B50100) diacetate. nih.gov

The table below provides examples of reaction conditions for the synthesis of oxadiazole derivatives.

Starting MaterialReagentsProductYield (%)Reference
IsoniazideKOH, CS₂, Ethanol5-(pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione- organic-chemistry.orgjaptronline.com
Hydrazide derivativesPOCl₃, Microwave5-aryl-2-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazole54-75 researchgate.net
2-(3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)-1-(pyridin-2-yl)hydrazinesIodobenzene diacetate3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)- smolecule.comresearchgate.netvulcanchem.comtriazolo[4,3-a]pyridinesup to 90 nih.gov

Cyclization Reactions to Fused Heterocyclic Systems

Pyrimidine (B1678525) and Urea (B33335) Scaffold Incorporations

The synthesis of pyrimidine-based structures and the incorporation of urea scaffolds are significant areas of research due to the wide-ranging biological activities of these moieties.

The construction of pyrimidine rings often involves the reaction of a precursor with reagents like thiourea (B124793) or urea. For instance, the reaction of ethyl 2-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate with thiourea in refluxing ethanol with triethylamine (B128534) yields a dihydropyrimido[4,5-d]pyrimidinone derivative. rsc.org Similarly, multicomponent reactions involving barbituric acid, aryl aldehydes, and 2-aminopyrimidine (B69317) in refluxing ethanol can produce substituted dihydro-2H-dipyrimido[1,2-a:4,5-d]pyrimidine-2,4-(3H)-diones. rsc.org Another approach involves a Biginelli-type reaction of aryl aldehydes with barbituric acid and urea or thiourea, catalyzed by ceric ammonium nitrate (B79036) in refluxing water, to give tetrahydropyrimido[4,5-d]pyrimidine-diones in high yields. rsc.org

Diarylurea scaffolds are also of significant interest. A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives have been synthesized and evaluated for their antiproliferative activities. mdpi.comresearchgate.net The synthesis of these compounds involves the nucleophilic attack of an aniline's amino group on the electrophilic carbon of a phenyl isocyanate. mdpi.comresearchgate.net These diarylurea compounds have shown potential as leads for the development of broad-spectrum anticancer agents. mdpi.comresearchgate.net The urea functional group is a key component in various biologically active molecules, with applications as antidiabetic, antitubercular, antimicrobial, and anti-inflammatory agents. researchgate.net

Other Heterocycle Annulations (e.g., Pyranopyrazoles)

The synthesis of fused heterocyclic systems, such as pyranopyrazoles, from appropriate precursors is a common strategy in medicinal chemistry. Pyranopyrazoles can be synthesized through various methods, often involving multicomponent reactions. For example, a four-component reaction between an aromatic aldehyde, hydrazine hydrate, ethyl acetoacetate, and malononitrile (B47326) can yield pyranopyrazole derivatives. tandfonline.com Catalyst-free conditions have also been employed for the synthesis of pyrano[2,3-c]pyrazole derivatives. tandfonline.com

In one synthetic approach, 1-(4-aminophenyl)3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one was synthesized using iron powder and concentrated hydrochloric acid in ethanol. nih.govresearchgate.net This intermediate was then used to produce other pyranopyrazole derivatives. nih.govresearchgate.net The reaction of pyrazolone (B3327878) derivatives with various reagents can lead to a diverse range of fused heterocycles, including pyranopyrazoles. For instance, a one-pot condensation of 1-(2,4-dinitrophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5(4H)-one with aldehydes can produce novel heterocyclic compounds containing pyranopyrazole moieties. researchgate.net

The following table summarizes some examples of synthesized pyranopyrazole derivatives and their synthetic methods.

Compound NameSynthetic MethodReference
7-(2-aminoethyl)-3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-oneReaction of 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one with ethylenediamine (B42938) in ethanol. nih.govresearchgate.net
(Z)-3,4-dimethyl-1-(4-((4-nitrobenzylidene)amino)phenyl)pyrano[2,3-c]pyrazol-6(1H)-oneReaction of 1-(4-aminophenyl)3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one with 2-nitrobenzaldehyde (B1664092) in the presence of glacial acetic acid. nih.govresearchgate.net
1-(4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)phenyl)-3-(naphthalen-1-yl)ureaReaction of 1-(4-aminophenyl)3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one with 1-isocyanatonaphthalene. nih.govresearchgate.net
6-amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrilesFour-component reaction of ethyl acetoacetate, phenylhydrazine, aromatic aldehydes, and malononitrile in the presence of a catalyst. tandfonline.com

Oxidation and Reduction Pathways of the Alcohol Functionality

The tertiary alcohol group in this compound can undergo both oxidation and reduction, though these transformations are less straightforward than with primary or secondary alcohols.

Oxidation:

Oxidation of the tertiary alcohol in this compound to a ketone is a challenging transformation that typically requires specific oxidizing agents. smolecule.com The oxidation of a similar compound, 1-(1H-benzo[d]imidazol-2-yl)ethanol, to the corresponding ketone has been achieved using a ruthenium complex as a catalyst with hydrogen peroxide as the oxidant. researchgate.net Another method for the oxidation of similar tertiary alcohols involves using agents like PhI(OAc)₂ in combination with TEMPO.

Reduction:

The reduction of the alcohol functionality in this compound would lead to the corresponding alkane, 1-phenyl-1-(pyrid-3-ylethane). This type of deoxygenation reaction can be achieved under mild conditions for α-heteroaryl-substituted methanol (B129727) derivatives. lookchem.com

Chelation and Coordination Chemistry with Metal Centers

The pyridine nitrogen atom and the hydroxyl group of this compound make it a potential chelating ligand for various metal centers. The ability of pyridyl-containing ligands to form stable complexes with metals is well-documented.

For instance, pyridyl-containing β-diketones have been used to synthesize copper(II) chelate complexes. buketov.edu.kzresearchgate.net The complexation is typically carried out in ethanol, yielding stable metal complexes. buketov.edu.kzresearchgate.net Similarly, Schiff base ligands derived from 3-pyridinecarboxaldehyde (B140518) have been used to synthesize silver(I) complexes, which have shown potential pharmacological activity. scielo.org.za The resulting complexes often exhibit a linear geometry around the Ag(I) center. scielo.org.za

The coordination of 1-phenyl-1-(pyridin-2-yl)ethanol (B195880) derivatives to iridium(III) has been explored for the development of phosphorescent emitters for OLED devices. nih.gov The coordination involves the nitrogen atom of the pyridine ring and the ortho-C-H activation of the phenyl group. nih.gov Furthermore, pyridylpyrazole ligands have been used to synthesize (η3-Allyl)palladium complexes, where the pyridyl and pyrazolyl nitrogen atoms coordinate to the palladium center. acs.org

The following table provides examples of metal complexes formed with related pyridyl-containing ligands.

LigandMetal IonResulting ComplexReference
1-phenyl-3-(pyridin-3-yl)propane-1,3-dioneCu(II)Bis(1-phenyl-3-(pyridin-3-yl)propane-1,3-dionate) Cu buketov.edu.kz
(E)-2-((pyridin-3-ylmethylene)amino)phenolAg(I)[Ag(L)₂]NO₃ scielo.org.za
2-(1-phenyl-1-(pyridin-2-yl)ethyl)-6-(3-(1-phenyl-1-(pyridin-2-yl)ethyl)phenyl)pyridineIr(III)Ir(κ⁶-fac-C,C′,C″-fac-N,N′,N″-L) nih.gov
2-(5-phenyl-1H-pyrazol-3-yl)pyridinePd(II)Pd(η³-C₃H₅)(L) acs.org

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected ¹H NMR spectrum of 1-phenyl-1-(pyrid-3-yl)ethanol would exhibit distinct signals corresponding to the protons of the phenyl ring, the pyridyl ring, the methyl group, the methine proton (which is absent in this tertiary alcohol, a point to be corrected), and the hydroxyl group.

A critical feature of this compound is that it is a tertiary alcohol, meaning the carbon bearing the hydroxyl group is bonded to three other carbon atoms (one from the phenyl ring, one from the pyridyl ring, and one from the methyl group). Therefore, there is no methine proton; instead, the key signals are from the methyl group and the hydroxyl proton, in addition to the aromatic protons.

The protons of the monosubstituted phenyl ring typically appear as a complex multiplet in the range of δ 7.2-7.5 ppm. The protons of the 3-substituted pyridine (B92270) ring are expected to show characteristic chemical shifts and coupling patterns. The proton at position 2 of the pyridine ring would likely be the most downfield, appearing as a doublet, while the protons at positions 4, 5, and 6 would also produce distinct signals. The methyl (CH₃) protons would appear as a sharp singlet, typically in the δ 1.5-2.0 ppm region, as they are adjacent to a quaternary carbon and thus have no protons to couple with. The hydroxyl (-OH) proton signal is a singlet whose chemical shift can vary depending on solvent, concentration, and temperature, but is often observed as a broad peak.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound. Note: Data are theoretical predictions based on structural analysis and comparison with similar compounds. Actual experimental values may vary.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Phenyl H (ortho, meta, para)7.20 - 7.50Multiplet5H
Pyridyl H-2~8.50Doublet1H
Pyridyl H-4~7.70Multiplet1H
Pyridyl H-5~7.30Multiplet1H
Pyridyl H-6~8.45Multiplet1H
Methyl (CH₃)~1.80Singlet3H
Hydroxyl (OH)VariableBroad Singlet1H

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would be characterized by signals for the quaternary carbinol carbon, the methyl carbon, and the carbons of the two aromatic rings.

The carbinol carbon (the carbon attached to the -OH group) is expected to resonate in the δ 70-80 ppm range. The methyl carbon would appear upfield, typically around δ 25-30 ppm. The aromatic carbons of the phenyl and pyridyl rings would be found in the characteristic downfield region of δ 120-160 ppm. The carbon atoms of the pyridine ring adjacent to the nitrogen atom (C-2 and C-6) are typically deshielded and appear further downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. Note: Data are theoretical predictions based on structural analysis and comparison with similar compounds. Actual experimental values may vary.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbinol C (C-OH)75 - 80
Methyl (CH₃)28 - 33
Phenyl C-1 (ipso)~145
Phenyl C-2, C-6 (ortho)~126
Phenyl C-3, C-5 (meta)~128
Phenyl C-4 (para)~127
Pyridyl C-2~148
Pyridyl C-3 (ipso)~140
Pyridyl C-4~134
Pyridyl C-5~123
Pyridyl C-6~149

To unambiguously assign all proton and carbon signals, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (²J and ³J). For this compound, COSY would show correlations between the coupled protons within the phenyl ring and, separately, among the protons on the pyridine ring (H-4 with H-5, and H-5 with H-6). The absence of a correlation to the methyl signal would confirm it is a singlet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link each proton signal from the phenyl and pyridyl rings to its corresponding carbon atom. For example, the signal for the pyridyl H-2 proton would show a cross-peak with the signal for the pyridyl C-2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique

Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and probing the structure of this compound by analyzing its fragmentation patterns upon ionization.

Electrospray ionization is a soft ionization technique well-suited for polar, thermally labile molecules like this compound. In positive ion mode, the molecule is expected to readily accept a proton, primarily at the basic nitrogen atom of the pyridine ring, to form a protonated molecular ion ([M+H]⁺). Given the molecular formula C₁₃H₁₃NO, the molecular weight is 199.25 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent base peak corresponding to the [M+H]⁺ ion at a mass-to-charge ratio (m/z) of 200.26.

Collision-induced dissociation (CID) of this precursor ion would likely lead to characteristic fragment ions. A primary and highly probable fragmentation pathway involves the neutral loss of a water molecule (H₂O, 18.01 Da) from the protonated parent ion, resulting in a significant fragment ion at m/z 182.25. Further fragmentation could involve the cleavage of the C-C bond between the two aromatic rings.

Table 1: Predicted ESI-MS Data for this compound

Ion DescriptionProposed FormulaCalculated m/z
Protonated Molecule[C₁₃H₁₄NO]⁺200.26
Fragment (Loss of H₂O)[C₁₃H₁₂N]⁺182.25

High-resolution mass spectrometry provides a precise measurement of an ion's mass, often to four or more decimal places. This accuracy allows for the unambiguous determination of a molecule's elemental composition. For the [M+H]⁺ ion of this compound, HRMS would be used to experimentally verify its exact mass. The theoretical exact mass of the [C₁₃H₁₄NO]⁺ ion is calculated to be 200.1070 Da. An experimental measurement matching this value to within a few parts per million (ppm) would serve as definitive confirmation of the compound's elemental formula, distinguishing it from other potential isobaric compounds.

Table 2: Predicted HRMS Data for this compound

Ion SpeciesElemental CompositionTheoretical Exact Mass (Da)
[M+H]⁺C₁₃H₁₄NO200.1070

X-ray Diffraction Analysis for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. While no publicly available crystal structure for this compound has been reported, this technique would provide invaluable data if a suitable single crystal could be grown.

The analysis would reveal detailed information, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the connectivity and geometry around the chiral carbon center.

Conformation: The exact spatial orientation of the phenyl and pyridyl rings relative to each other.

Intermolecular Interactions: The presence of hydrogen bonds, particularly involving the hydroxyl group and the pyridine nitrogen, which dictate the crystal packing. For example, studies on the similar compound 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol have shown the formation of intermolecular O-H···N hydrogen bonds between the hydroxyl oxygen and the nitrogen of an adjacent molecule's pyridine ring. benthamopen.com

Table 3: Hypothetical Crystallographic Parameters Based on Similar Structures

ParameterExpected InformationExample from a Related Compound benthamopen.com
Crystal SystemMonoclinic, Orthorhombic, etc.Monoclinic
Space GroupChiral (e.g., P2₁)P2₁/n (for a racemic mixture)
Key Bond Length (C-O)~1.43 ÅN/A
Key Bond Length (C-C chiral)~1.51 Å1.509(3) Å
H-Bonding MotifO-H···NO-H···N intermolecular hydrogen bond

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for separating this compound from impurities and for resolving its enantiomers.

HPLC is a primary method for assessing the purity of this compound. Given its aromatic nature, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water/acetonitrile or water/methanol (B129727), often with a buffer or additive like formic acid to ensure good peak shape, would be effective. Detection is typically achieved using a UV detector, monitoring at a wavelength where the aromatic rings absorb strongly (e.g., ~254 nm).

As the compound is chiral, specialized chiral HPLC is required to separate its (R)- and (S)-enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of chiral alcohols. nih.govphenomenex.com The choice of mobile phase (normal-phase, polar organic, or reversed-phase) would be optimized to achieve baseline separation of the two enantiomeric peaks. nih.govnih.gov

Table 4: Illustrative Chiral HPLC Method Parameters

ParameterCondition
ColumnChiral Polysaccharide-based CSP (e.g., Lux Cellulose-2)
Mobile Phasen-Hexane/Ethanol (B145695) (e.g., 90:10 v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Expected ResultTwo resolved peaks for (R) and (S) enantiomers

Gas chromatography is another powerful technique for purity analysis, particularly for volatile and thermally stable compounds. cdc.gov The analysis of pyridine-containing compounds by GC can sometimes be challenging due to interactions between the basic nitrogen and active sites on the column or liner, which can cause peak tailing. acs.org Therefore, a deactivated, mid-polarity capillary column is often preferred.

For the analysis of this compound, a temperature-programmed method would be used, starting at a moderate temperature and ramping up to elute the compound. A flame ionization detector (FID) would provide high sensitivity, while coupling the GC to a mass spectrometer (GC-MS) would allow for simultaneous separation and mass-based identification of the analyte and any impurities. mdpi.com Chiral GC columns, such as those coated with cyclodextrin (B1172386) derivatives, could also be employed for the enantioselective separation of this alcohol. chromforum.org

Table 5: Typical Gas Chromatography Method Parameters

ParameterCondition
ColumnDB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)
Carrier GasHelium
Inlet Temperature250 °C
Oven Program150 °C (hold 1 min), ramp to 280 °C at 10 °C/min
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature280 °C

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely utilized chromatographic technique for the qualitative analysis of organic compounds. Its application is crucial for monitoring the progress of chemical reactions, identifying compounds present in a mixture, and determining the purity of a substance. In the context of this compound, TLC serves as a rapid and efficient method to assess its presence and purity during synthesis and purification processes.

General Principles and Methodologies

The separation in TLC is based on the differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase. For a compound like this compound, which possesses both a polar hydroxyl group and a moderately polar pyridine ring, the choice of both the stationary and mobile phases is critical for achieving effective separation.

Stationary Phase:

The most common stationary phase for the analysis of polar organic compounds is **silica (B1680970) gel (SiO₂) **. Its surface is rich in silanol (B1196071) groups (Si-OH), which are polar and slightly acidic. These groups can interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions. Consequently, more polar compounds will have a stronger affinity for the silica gel and will move more slowly up the TLC plate. For compounds that may be sensitive to the acidic nature of silica gel, alumina (Al₂O₃) can be used as an alternative stationary phase. Commercially available TLC plates are often coated with a fluorescent indicator, such as F254, which allows for the visualization of UV-active compounds under UV light.

Mobile Phase (Eluent):

The mobile phase is a solvent or a mixture of solvents that moves up the stationary phase by capillary action. The polarity of the mobile phase is a key parameter that is adjusted to control the movement of the analyte. For this compound, a mixture of a non-polar and a polar solvent is typically employed. A common starting point for developing a TLC method for a compound of intermediate polarity is a mixture of hexane (B92381) and ethyl acetate . The ratio of these solvents is varied to optimize the separation.

To increase the retention factor (Rƒ) of a polar compound like this compound, the polarity of the mobile phase needs to be increased. This can be achieved by increasing the proportion of the more polar solvent (e.g., ethyl acetate) or by adding a small amount of an even more polar solvent, such as methanol . Due to the basic nature of the pyridine moiety, peak tailing can sometimes be observed on silica gel plates. This can often be suppressed by the addition of a small amount of a basic modifier, such as triethylamine (B128534) or a few drops of ammonia (B1221849) solution, to the mobile phase.

Visualization:

Since this compound contains both a phenyl and a pyridine ring, it is expected to be UV-active. Therefore, the primary method for visualization is by exposing the developed TLC plate to ultraviolet (UV) light , typically at a wavelength of 254 nm. The compound will appear as a dark spot on the fluorescent background of the TLC plate.

Other visualization techniques that can be employed include:

Iodine Vapor: The plate is placed in a chamber containing iodine crystals. The iodine vapor will adsorb onto the spots of the organic compound, rendering them visible as brown spots.

Potassium Permanganate (B83412) Stain: A solution of potassium permanganate can be used as a staining agent. It reacts with compounds that can be oxidized, such as the alcohol functional group in this compound, producing a yellow-brown spot on a purple background.

Detailed Research Findings

Specific experimental data detailing the TLC analysis of this compound is not extensively reported in publicly available scientific literature. However, based on the chromatographic behavior of structurally similar compounds, such as other phenyl-pyridyl-ethanols and aromatic alcohols, a systematic approach to method development can be outlined. The following table summarizes potential TLC systems that could be employed for the analysis of this compound on a standard silica gel 60 F254 plate. The Rƒ values are estimations and would require experimental verification.

Stationary PhaseMobile Phase (v/v)Expected Rƒ RangeVisualization Method
Silica Gel 60 F254Hexane:Ethyl Acetate (1:1)0.3 - 0.5UV (254 nm)
Silica Gel 60 F254Dichloromethane:Methanol (95:5)0.4 - 0.6UV (254 nm), Iodine
Silica Gel 60 F254Ethyl Acetate:Methanol (98:2)0.3 - 0.5UV (254 nm), Potassium Permanganate
Silica Gel 60 F254Toluene:Acetone (7:3)0.4 - 0.6UV (254 nm)
Silica Gel 60 F254Hexane:Ethyl Acetate:Triethylamine (50:50:1)0.3 - 0.5 (reduced tailing)UV (254 nm)

The provided Rƒ values are illustrative and serve as a starting point for method development. Actual Rƒ values are dependent on specific experimental conditions such as the exact composition of the mobile phase, temperature, and the specific brand of TLC plates used.

The development of a reliable TLC method is essential for the routine analysis of this compound, enabling efficient monitoring of its synthesis and ensuring its purity for further applications.

Computational and Theoretical Chemistry Investigations of 1 Phenyl 1 Pyrid 3 Yl Ethanol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to study the properties of molecules like 1-phenyl-1-(pyrid-3-yl)ethanol.

Geometry Optimization and Conformational Landscapes

The first step in a computational study is typically to find the most stable three-dimensional arrangement of atoms, known as geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, this process involves exploring its conformational landscape to identify the global minimum and other low-energy conformers.

Researchers employ systematic conformational search algorithms to explore the potential energy surface. These searches can reveal multiple stable conformers resulting from the rotation around the C-C and C-O single bonds. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments. DFT methods, often paired with dispersion corrections, are then used to optimize the geometry of each identified conformer to a high level of accuracy.

Table 1: Representative Dihedral Angles for Low-Energy Conformers of this compound

ConformerDihedral Angle 1 (°C) (C-C-O-H)Dihedral Angle 2 (°C) (Phenyl-C-C-Pyridyl)Relative Energy (kcal/mol)
160.2178.50.00
2-65.8175.30.45
3179.1-62.11.20

Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this molecule are not publicly available.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT is used to calculate the energies and shapes of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions.

For this compound, the HOMO is expected to be localized on the electron-rich phenyl and pyridine (B92270) rings, while the LUMO would likely be distributed over the aromatic systems. The energy gap can be used to predict its behavior in chemical reactions and its electronic absorption properties.

Table 2: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy-6.25
LUMO Energy-0.89
HOMO-LUMO Gap5.36

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

In the case of this compound, the MEP surface would show regions of negative potential (typically colored red) around the electronegative oxygen and nitrogen atoms, indicating these are sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the hydroxyl proton, making it a likely site for nucleophilic interaction. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are instrumental in predicting and interpreting various types of spectra. By calculating the vibrational frequencies, electronic transitions, and nuclear magnetic shielding tensors, theoretical spectra can be generated that aid in the analysis of experimental data.

For this compound, DFT calculations can predict its infrared (IR) and Raman spectra. The calculated vibrational modes can be assigned to specific molecular motions, providing a detailed understanding of the molecule's dynamics. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), correlating the observed absorption bands with specific electronic transitions between molecular orbitals. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated and compared with experimental data to confirm the molecular structure.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For example, the mechanism of the dehydration of this compound to form the corresponding alkene could be studied. DFT calculations would be used to locate the transition state for the elimination of water, providing insights into the reaction kinetics and the factors that influence the reaction rate. This type of analysis is invaluable for optimizing reaction conditions and understanding the underlying principles of chemical transformations.

Applications in Advanced Organic Synthesis and Chemical Science

Role as Chiral Building Blocks in Asymmetric Synthesis

Chiral alcohols are fundamental building blocks in asymmetric synthesis, enabling the construction of enantiomerically pure molecules, a critical requirement for pharmaceuticals and other biologically active compounds. nih.gov The enantiomers of 1-phenyl-1-(pyrid-3-yl)ethanol, (R)-1-phenyl-1-(pyrid-3-yl)ethanol and (S)-1-phenyl-1-(pyrid-3-yl)ethanol, serve as valuable chiral synthons, providing a pre-defined stereocenter that can be incorporated into larger, more complex structures.

The utility of chiral pyridyl alcohols, such as this compound, stems from their modular nature, which allows for systematic variation of their electronic and steric properties. diva-portal.org This adaptability is crucial in optimizing the stereochemical outcome of a reaction. The absolute configuration of the carbinol carbon atom in these alcohols has been shown to be a primary determinant in the sense of asymmetric induction observed in subsequent chemical transformations. diva-portal.org

While specific examples detailing the direct use of enantiomerically pure this compound as a chiral building block in a multi-step asymmetric synthesis are not extensively documented in readily available literature, the established principles of chiral pool synthesis strongly support its potential in this capacity. nih.govmdpi.com The presence of both a phenyl and a pyridyl group offers multiple points for further functionalization, allowing for the diastereoselective construction of new stereocenters relative to the existing one.

Precursors for the Design and Synthesis of Complex Chemical Architectures

The structural framework of this compound makes it an attractive starting material for the synthesis of more elaborate and complex chemical architectures. The combination of the aromatic phenyl ring, the heterocyclic pyridine (B92270) ring, and the reactive hydroxyl group provides a versatile platform for a variety of chemical modifications.

For instance, the pyridine nucleus is a common feature in many alkaloid natural products. nih.govresearchgate.net The derivatization of this compound could, in principle, provide access to key intermediates for the synthesis of certain classes of alkaloids or their analogues. The phenyl group can also be modified through electrophilic aromatic substitution or other coupling reactions to build molecular complexity.

Furthermore, the hydroxyl group can be readily converted into other functional groups, such as halides, amines, or ethers, opening up a wide array of synthetic possibilities. This functional group interconversion allows for the connection of the this compound unit to other molecular fragments, facilitating the construction of intricate three-dimensional structures. While specific, large-scale syntheses of complex natural products originating from this compound are not prominently reported, its potential as a precursor is evident from its chemical structure and the known reactivity of its constituent functional groups.

Intermediates in Ligand Synthesis for Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. Pyridine-containing ligands have a long and successful history in this field, owing to the ability of the nitrogen atom to coordinate effectively with a variety of transition metals. nih.govhkbu.edu.hk Chiral pyridyl alcohols, including this compound, are valuable intermediates in the synthesis of such ligands. diva-portal.org

The hydroxyl group of this compound can be used as a handle to introduce phosphorus-containing groups, leading to the formation of chiral P,N-ligands. nih.govmdpi.com These ligands, which contain both a "hard" nitrogen donor and a "soft" phosphorus donor, have demonstrated significant utility in a range of catalytic reactions, including palladium-catalyzed allylic alkylations. diva-portal.org The stereochemical information embedded in the chiral backbone of the ligand, derived from the enantiopure alcohol, can effectively control the stereochemical outcome of the catalyzed reaction.

The synthesis of these ligands is often modular, allowing for the facile variation of substituents on both the phosphorus and pyridine moieties to fine-tune the steric and electronic properties of the resulting metal complex. diva-portal.org This tunability is essential for optimizing catalyst performance for a specific transformation.

Table 1: Examples of Chiral Pyridine-Containing Ligand Classes and Their Applications

Ligand ClassChiral Source (Example)Application in Asymmetric Catalysis
Pyridyl Alcohols(S)-1-(3-Pyridyl)ethanolPrecursors for more complex ligands
Pyridyl PhosphinitesChiral Pyridyl AlcoholsPalladium-catalyzed allylic alkylations
Pyridyl OxazolinesChiral Amino AlcoholsPalladium-catalyzed allylic alkylations
BipyridinesChiral PoolVarious transition metal-catalyzed reactions

This table is illustrative and based on the general applications of chiral pyridine-containing ligands, for which this compound can serve as a precursor.

Development of Novel Organic Reagents and Substrates

Beyond its role in asymmetric synthesis and catalysis, this compound can also be utilized in the development of novel organic reagents and as a substrate in the exploration of new chemical reactions. The unique combination of functional groups allows for a diverse range of chemical transformations.

For example, the hydroxyl group can be derivatized to create a chiral auxiliary, a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary can be cleaved and potentially recycled.

Furthermore, the reactivity of the pyridine and phenyl rings can be exploited to create novel functionalized molecules. For instance, Friedel-Crafts reactions involving N-heterocyclic alcohols have been shown to proceed in the presence of superacids, leading to the formation of new carbon-carbon bonds. nsf.gov The application of such methodologies to this compound could lead to the synthesis of novel substituted pyridines with potential applications in materials science or medicinal chemistry. The development of new synthetic methods often relies on the availability of unique substrates to test the scope and limitations of a new transformation, and this compound provides a valuable platform for such investigations.

Future Research Directions and Unaddressed Challenges

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes to 1-phenyl-1-(pyrid-3-yl)ethanol is a paramount objective. Current methodologies often rely on classical Grignard reactions, which, while effective, can involve volatile organic solvents and require stringent anhydrous conditions. Future research should focus on "green chemistry" principles to minimize environmental impact and enhance safety.

A significant area for exploration is the use of biocatalysis. The asymmetric reduction of the precursor ketone, 3-benzoylpyridine (B1664120), using whole-cell biocatalysts or isolated enzymes presents a promising sustainable pathway. For instance, studies have shown that newly isolated fungal strains can reduce aryl heteroaryl ketones to their corresponding chiral alcohols with high enantiomeric excess. osdd.net The application of such biocatalytic systems to the synthesis of (S)-phenyl(pyridin-3-yl)methanol has been demonstrated, achieving high yields and excellent enantiopurity (>99% ee). osdd.net This approach operates under mild, aqueous conditions, drastically reducing the reliance on hazardous reagents and solvents. Further research could focus on discovering or engineering novel enzymes with enhanced substrate specificity and stability for the large-scale production of specific enantiomers of this compound.

Another avenue involves the use of alternative energy sources, such as microwave irradiation or sonication, to accelerate reaction times and improve energy efficiency. The development of solid-supported catalysts could also simplify purification processes and enable catalyst recycling, further enhancing the sustainability of the synthesis.

Development of Highly Stereoselective and Atom-Economical Transformations

The chiral center in this compound means that its enantiomers may possess distinct biological activities. Consequently, the development of highly stereoselective synthetic methods is a critical research direction. While biocatalysis offers one route, another is the use of chiral catalysts for the asymmetric addition of organometallic reagents to 3-benzoylpyridine. A patented method describes the enantioselective reduction of the precursor ketone with borane (B79455), catalyzed by chiral spiroborate esters, to produce R-(+)-phenyl(pyridin-3-yl)methanol. google.com This highlights the potential for developing novel, highly efficient chiral catalysts that can control the stereochemical outcome of the reaction.

Future work should also prioritize atom economy—the principle of maximizing the incorporation of all materials used in the process into the final product. The Grignard reaction, involving the addition of phenylmagnesium bromide to 3-benzoylpyridine, is an example of an inherently atom-economical transformation, as all atoms from the reactants are incorporated into the initial product adduct. Research could aim to refine these processes to minimize waste from solvents and workup procedures.

Transformation TypePrecursorReagent/CatalystProductEnantiomeric Excess (ee)Reference
Biocatalytic Reduction3-BenzoylpyridineFungal Strains(S)-phenyl(pyridin-3-yl)methanol>99% osdd.net
Asymmetric Reduction3-BenzoylpyridineChiral Spiroborate Ester / BoraneR-(+)-phenyl(pyridin-3-yl)methanol98.2% google.com

Deeper Mechanistic Understanding of Key Reactions through Advanced Computational Methods

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields and selectivity. Advanced computational methods, particularly Density Functional Theory (DFT), offer powerful tools to investigate these mechanisms at a molecular level.

For the common Grignard synthesis route, DFT calculations could elucidate the structure of the transition state and clarify the role of the pyridine (B92270) nitrogen. It is plausible that the nitrogen atom coordinates with the magnesium center of the Grignard reagent, influencing the reagent's reactivity and the stereochemical outcome of the addition. Computational studies could model this interaction and compare it to the reaction with benzophenone (B1666685) (where no such coordination is possible) to quantify its effect. Furthermore, such studies could investigate the energetics of different reaction pathways, including potential side reactions, providing insights that guide the rational design of improved synthetic protocols. While general mechanisms for Grignard additions have been studied computationally, a specific investigation focused on pyridyl-substituted ketones like 3-benzoylpyridine remains an unaddressed challenge.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry represents a significant opportunity for the synthesis of this compound, particularly in a pharmaceutical manufacturing context. Flow chemistry offers numerous advantages, including enhanced safety when handling reactive organometallic reagents, precise control over reaction parameters (temperature, pressure, and residence time), and improved scalability.

A future research direction would be to design a continuous flow system for the synthesis of this compound. Such a system could involve pumping a solution of 3-benzoylpyridine and a solution of phenylmagnesium bromide into a microreactor where they mix and react. The output could then be directly passed through a quenching and extraction module, allowing for a streamlined, multi-step synthesis in a single, uninterrupted process. The integration of real-time analytical techniques, such as IR or UV-Vis spectroscopy, would enable continuous monitoring and optimization of the reaction. These automated platforms can accelerate the exploration of reaction conditions and the synthesis of derivative libraries for structure-activity relationship studies.

Investigations into Structure-Reactivity Relationships within the Phenyl-Pyridyl-Ethanol Moiety

The phenyl-pyridyl-ethanol scaffold offers rich possibilities for chemical modification to tune its properties. Systematic investigations into the structure-reactivity and structure-property relationships are essential for designing molecules with desired functionalities. For example, the substitution pattern on both the phenyl and pyridyl rings can significantly influence the compound's electronic properties, solubility, and biological activity.

A study on related 2-nitroimidazopyrazinones demonstrated that the position of the nitrogen atom in the pyridine ring is crucial for biological activity. Replacing a 3-pyridyl moiety with a 2-pyridyl one substantially improved antimycobacterial activity. acs.org This finding underscores the importance of the pyridyl nitrogen's position and suggests a clear path for future research: synthesizing and evaluating a series of 1-phenyl-1-(pyrid-X-yl)ethanol analogs (where X = 2, 3, or 4) to map how the nitrogen's location affects properties like the pKa of the hydroxyl group, its coordination potential, and its biological efficacy in various contexts. Further studies could explore the impact of electron-donating or electron-withdrawing substituents on both aromatic rings to establish a comprehensive understanding of the molecule's structure-reactivity landscape.

Q & A

Q. What are the common synthetic routes for 1-phenyl-1-(pyrid-3-yl)ethanol, and how can reaction conditions be optimized?

The compound can be synthesized via Pd(0)-catalyzed coupling reactions, as demonstrated in analogous diarylpropadiene syntheses. Key parameters include catalyst loading (e.g., 5-10 mol% Pd(PPh₃)₄), solvent selection (e.g., THF or DMF), and temperature control (60-80°C). Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How can the structural identity of this compound be confirmed experimentally?

Use a combination of:

  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C NMR peaks with computational predictions (e.g., using ACD/Labs or MestReNova).
  • Mass spectrometry : Confirm molecular ion ([M+H]⁺) via high-resolution ESI-MS.
  • X-ray crystallography : Refine crystal structures using programs like SHELXL for absolute configuration determination .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Anticancer activity : Measure IC₅₀ values using MTT assays in cancer cell lines (e.g., A549 lung carcinoma) with positive controls like cisplatin.
  • Enzyme inhibition : Test microtubule polymerization inhibition via turbidity assays at 37°C .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the pyridine ring) affect biological activity and toxicity?

Perform structure-activity relationship (SAR) studies :

  • Introduce electron-withdrawing groups (e.g., -F, -CF₃) to enhance metabolic stability.
  • Use computational tools (e.g., Schrödinger’s Maestro) to analyze steric/electronic effects on target binding.
  • Validate predictions via parallel synthesis and bioassays. Toxicity outliers (e.g., hepatotoxicity in compound 31) can be traced to specific substituents using Toxtree’s structural alerts .

Q. How can in silico tools resolve contradictions between high bioactivity and toxicity profiles?

  • Apply multi-parameter optimization : Use pkCSM to predict ADMET properties (e.g., LD₅₀, Ames mutagenicity) alongside bioactivity data.
  • Prioritize compounds with IC₅₀ < 0.1 μM (high potency) and LD₅₀ > 2.5 mg/kg (low acute toxicity). For example, compound 16 (IC₅₀ = 0.038 μM, toxicity score = 22.073) balances efficacy and safety .

Q. What experimental strategies validate computational toxicity predictions for this compound?

  • In vitro genotoxicity : Conduct Ames tests (e.g., TA98 and TA100 strains) to confirm mutagenicity predictions from preADMET.
  • In vivo acute toxicity : Administer graded doses (e.g., 10–100 mg/kg) to mice and monitor mortality/behavioral changes over 72 hours. Compounds with <10% mortality at 50 mg/kg are considered low-risk .

Q. How can crystallographic data resolve ambiguities in stereochemical outcomes during synthesis?

  • Use SHELXD for phase determination and SHELXL for refinement. For racemic mixtures, employ chiral columns (e.g., Chiralpak IA) during HPLC to separate enantiomers. Compare experimental XRD data with Cambridge Structural Database entries to confirm absolute configuration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.